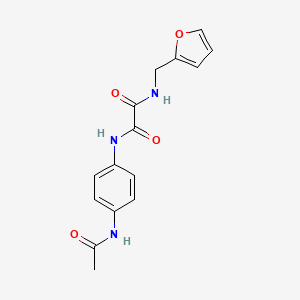
N-(3-chloro-2-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide, also known as CKD-519, is a novel small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a member of the isothiochromene family, which has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Antibacterial Activity
The compound has been studied for its potential antibacterial properties. It has shown activity against Staphylococcus aureus and Chromobacterium violaceum , which are significant due to their relevance in human infections . The presence of the chloro and methyl groups may enhance the compound’s ability to interact with bacterial cell walls, leading to its antibacterial efficacy.
Urease Inhibition
This compound has been analyzed for its urease inhibitory activity. Urease is an enzyme that can cause various health issues, such as kidney stones and peptic ulcers. The compound’s efficacy as a urease inhibitor could lead to new treatments for these conditions .
Cancer Research
Thiazole derivatives have been utilized in cancer research due to their ability to inhibit cell growth. The compound could be investigated for its potential use in cancer treatment regimens, particularly as a growth inhibitor for lung cancer cells .
HIV Treatment Research
The compound’s structure is reminiscent of other thiazole-based drugs used in the treatment of HIV. Research into its application for HIV treatment could provide a new avenue for antiretroviral therapy, enhancing the efficacy of existing treatments .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-oxoisothiochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-10-13(18)7-4-8-14(10)19-16(20)15-9-11-5-2-3-6-12(11)17(21)22-15/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJKGXNYYCKYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2937683.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2937684.png)


![7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2937688.png)



